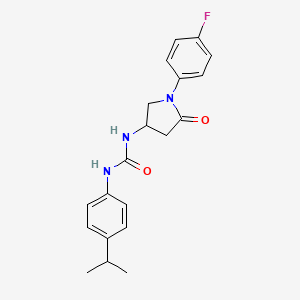
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure with a fluorophenyl group, a pyrrolidinone ring, and an isopropylphenyl urea moiety, making it an interesting subject for chemical research and development.
準備方法
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 4-fluorophenyl-substituted amine and a carbonyl compound.
Introduction of the isopropylphenyl group: This step often involves a nucleophilic substitution reaction where the pyrrolidinone intermediate reacts with an isopropylphenyl isocyanate.
Final urea formation: The final step involves the reaction of the intermediate with a urea derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds.
科学的研究の応用
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers can use the compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects.
Industrial Applications: The compound can be utilized in the development of new chemical processes or products, such as coatings or adhesives.
作用機序
The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl and isopropylphenyl groups may facilitate binding to target proteins or enzymes, while the pyrrolidinone ring and urea moiety contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(4-isopropylphenyl)urea: Lacks the pyrrolidinone ring, which may affect its binding affinity and stability.
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Lacks the isopropyl group, potentially altering its hydrophobic interactions and overall activity.
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea: Substitution of fluorine with chlorine may impact its electronic properties and reactivity.
特性
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-13(2)14-3-7-16(8-4-14)22-20(26)23-17-11-19(25)24(12-17)18-9-5-15(21)6-10-18/h3-10,13,17H,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGVDWBZIKANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)



![N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2999629.png)




![(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2999637.png)

![N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999639.png)

